An In-depth Technical Guide to 4-Butoxy-2,6-difluorophenol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Butoxy-2,6-difluorophenol for Researchers and Drug Development Professionals
CAS Number: 1373920-65-0
Introduction
4-Butoxy-2,6-difluorophenol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenolic ring, combined with a butoxy ether linkage, imparts unique physicochemical properties that are of significant interest to researchers in drug discovery and development. The fluorine atoms can modulate the acidity of the phenolic hydroxyl group, influence metabolic stability, and participate in specific binding interactions with biological targets. The butoxy group enhances lipophilicity, which can be crucial for membrane permeability and pharmacokinetic profiles of potential drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on providing practical insights for laboratory professionals.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 4-Butoxy-2,6-difluorophenol and its parent compound, 2,6-difluorophenol, is provided below. This data is essential for reaction planning, analytical method development, and quality control.
| Property | 4-Butoxy-2,6-difluorophenol | 2,6-Difluorophenol |
| CAS Number | 1373920-65-0 | 28177-48-2[1][2] |
| Molecular Formula | C₁₀H₁₂F₂O₂ | C₆H₄F₂O[1][2] |
| Molecular Weight | 202.20 g/mol | 130.09 g/mol [1][2] |
| Appearance | Solid (predicted) | White to off-white crystalline solid[3] |
| Melting Point | Data not available | 38-41 °C[1][3] |
| Boiling Point | Data not available | 59-61 °C at 17 mmHg[3] |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | Soluble in ethanol[3] |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the butyl group. The aromatic protons will likely appear as a triplet due to coupling with the two equivalent fluorine atoms. The butyl group will exhibit characteristic signals for the -OCH₂-, -CH₂-, -CH₂-, and -CH₃ groups.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). Signals for the four carbons of the butoxy group will also be present.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 202.20. Fragmentation patterns would likely involve the loss of the butyl group or parts of the butoxy chain. For comparison, the mass spectrum of 2,6-difluorophenol shows a molecular ion at m/z = 130.[4]
Synthesis of 4-Butoxy-2,6-difluorophenol
The synthesis of 4-Butoxy-2,6-difluorophenol can be logically approached through the etherification of 2,6-difluorophenol. The Williamson ether synthesis is a classic and reliable method for this transformation.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 4-Butoxy-2,6-difluorophenol.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on the principles of the Williamson ether synthesis and would require optimization in a laboratory setting.
Materials:
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2,6-Difluorophenol
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1-Bromobutane (or 1-iodobutane for higher reactivity)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorophenol (1.0 eq) in anhydrous DMF.
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Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The use of a slight excess of base ensures complete deprotonation of the phenol.
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Alkylation: To the stirred suspension, add 1-bromobutane (1.1-1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Butoxy-2,6-difluorophenol.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents the oxidation of the phenoxide intermediate.
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Anhydrous Conditions: Water can compete with the phenoxide as a nucleophile, leading to the formation of butanol as a byproduct.
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Excess Base: Ensures complete formation of the more nucleophilic phenoxide ion.
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Heating: Provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.
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Aprotic Polar Solvent (DMF): Solubilizes the reactants and the phenoxide salt, and its aprotic nature enhances the nucleophilicity of the phenoxide.
Potential Applications in Drug Development
The unique structural features of 4-Butoxy-2,6-difluorophenol make it an attractive scaffold for the design of novel therapeutic agents.
Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates can have several beneficial effects:
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Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.
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Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.
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Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be used to fine-tune the ionization state of a molecule at physiological pH.
Potential Therapeutic Targets
While there is no specific biological activity reported for 4-Butoxy-2,6-difluorophenol in the searched literature, its structural motifs are present in various biologically active molecules. For instance, substituted phenols are known to exhibit a wide range of biological activities, including antioxidant, anticancer, antifungal, and antibacterial properties.[4] The difluorophenyl group is a common feature in many approved drugs and clinical candidates.
A potential application of 4-Butoxy-2,6-difluorophenol could be as a building block for the synthesis of more complex molecules targeting a variety of diseases. The phenolic hydroxyl group can be further functionalized, and the aromatic ring can undergo electrophilic substitution reactions, allowing for the generation of a library of derivatives for biological screening.
Generalized Workflow for Application in Kinase Inhibitor Development
Caption: Generalized workflow for the application of 4-Butoxy-2,6-difluorophenol in drug discovery.
Safety and Handling
Specific safety data for 4-Butoxy-2,6-difluorophenol is not available. However, based on the data for the structurally related 2,6-difluorophenol, the following precautions should be taken. It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Hazard Statements (inferred from 2,6-difluorophenol):
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H228: Flammable solid.[2]
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H302: Harmful if swallowed.[2]
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H312: Harmful in contact with skin.[2]
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Precautionary Statements:
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Prevention:
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Keep away from heat, sparks, open flames, and hot surfaces.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
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Do not eat, drink, or smoke when using this product.
-
-
Response:
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IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
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IF ON SKIN: Wash with plenty of soap and water.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage:
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Store in a well-ventilated place. Keep container tightly closed.
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-
Disposal:
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Dispose of contents/container in accordance with local/regional/national/international regulations.
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Conclusion
4-Butoxy-2,6-difluorophenol is a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of the difluoro-substituted phenyl ring and the butoxy side chain provides a unique combination of properties that can be exploited in the design of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug development.
References
-
(No author cited). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. [Link]
-
ZaiQi Bio-Tech. 2,6-difluorophenol| CAS No:28177-48-2. [Link]
-
PubChem. 2,6-Difluorophenol | C6H4F2O | CID 94392. [Link]
-
Lee, J. H., et al. (2015). Novel inhibitors of RANKL-induced osteoclastogenesis: Design, synthesis, and biological evaluation of 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][2][5]oxazine-2,4(3H)-diones. PubMed, 1(1), 1.
- Ferreira, R. J., et al. (2022). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Molecules, 27(1), 1.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. [Link]
- Creveling, C. R., et al. (1993). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 36(8), 1091-1099.
-
PubChem. 4-(tert-Butyl)-2,6-difluorophenol. [Link]
-
PubChem. 2,4-Difluorophenol | C6H4F2O | CID 123051. [Link]
- Itami, K., et al. (2014).
-
PubChem. 4-sec-Butyl-2,6-di-tert-butylphenol. [Link]
